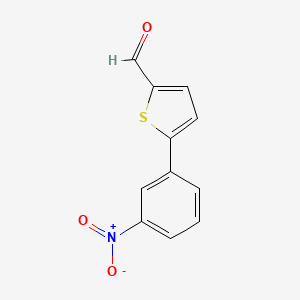

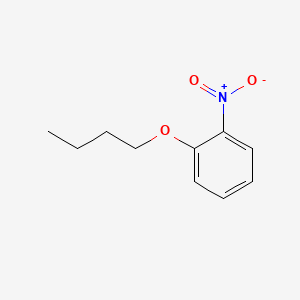

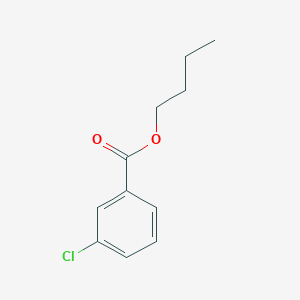

![molecular formula C20H26N2O3 B1615658 1-[4-(4-甲氧基苯基)哌嗪-1-基]-3-苯氧基丙烷-2-醇 CAS No. 2725-15-7](/img/structure/B1615658.png)

1-[4-(4-甲氧基苯基)哌嗪-1-基]-3-苯氧基丙烷-2-醇

描述

“1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol” is a chemical compound with the CAS Number: 2725-15-7 and a molecular weight of 342.44 . The IUPAC name for this compound is 1-[4-(4-methoxyphenyl)-1-piperazinyl]-3-phenoxy-2-propanol .

Synthesis Analysis

While specific synthesis details for this compound were not found, related compounds have been synthesized using various methods. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .

科学研究应用

合成和药理学

PPARpan激动剂的高效合成:开发了一种高效的合成方法,用于与 1-[4-(4-甲氧基苯基)哌嗪-1-基]-3-苯氧基丙烷-2-醇结构相似的化合物,该化合物作为一种有效的 PPARpan 激动剂。这个过程涉及高度区域选择性的碳硫键形成和引入异丁酸片段的有效方法 (Guo 等,2006)。

抗过敏活性:一系列 1-(芳氧基)-4-(4-芳基哌嗪基)-2-丁醇衍生物,包括与目标化合物相似的结构,表现出显着的抗过敏活性。这些衍生物在各种过敏反应测定中比它们的母体化合物更有效 (Walsh 等,1990)。

抗菌应用

三唑衍生物的抗菌活性:包含 4-甲氧基苯基哌嗪部分的新型 1,2,4-三唑衍生物对各种测试微生物表现出良好至中等的抗菌活性 (Bektaş 等,2007)。

选择性杀灭细菌持久体:发现与目标分子结构相关的化合物可选择性地杀灭对抗生素治疗产生耐受性的细菌持久体,而不会影响正常的对抗生素敏感细胞 (Kim 等,2011)。

抗癌特性

- 抗骨癌活性:含有 4-甲氧基苯基哌嗪部分的杂环化合物对各种人骨癌细胞系表现出显着的体外抗癌活性,并结合分子对接研究进行潜在的抗病毒活性 (Lv 等,2019)。

化学合成和表征

关键中间体的合成和表征:关于与 1-[4-(4-甲氧基苯基)哌嗪-1-基]-3-苯氧基丙烷-2-醇结构相关的关键中间体的合成和表征的研究突出了这些化合物在各种化学合成和药物应用中的重要性 (王晓山,2011)。

晶体结构研究:对新型 1-[5-(4-甲氧基苯基)-[1,3,4]恶二唑-2-基]-哌嗪衍生物进行了晶体结构研究,包括 Hirshfeld 表面分析和密度泛函理论 (DFT) 计算。这些研究提供了对这些化合物的反应位点和分子间相互作用的见解 (Kumara 等,2017)。

安全和危害

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

作用机制

Target of Action

Compounds with similar structures, such as para-methoxyphenylpiperazine (meopp), have been found to interact withalpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

Meopp, a compound with a similar structure, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is known to affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

A study on 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, a structurally similar compound, identified promising lead compounds with acceptable pharmacokinetic profiles .

Result of Action

For example, MeOPP produces somewhat similar effects to amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential .

属性

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-24-19-9-7-17(8-10-19)22-13-11-21(12-14-22)15-18(23)16-25-20-5-3-2-4-6-20/h2-10,18,23H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKPGVIGPRQBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949978 | |

| Record name | 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2725-15-7 | |

| Record name | 1-Piperazineethanol, 4-(p-methoxyphenyl)-alpha-phenoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1615576.png)

![2-[[5-Hydroxy-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonic acid](/img/structure/B1615582.png)

![Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)-](/img/structure/B1615588.png)

![[1-(3-Methoxyphenyl)ethylidene]propanedinitrile](/img/structure/B1615590.png)

![2-[5-(1,3-Dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione](/img/structure/B1615597.png)